2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Descripción

Structure and Properties

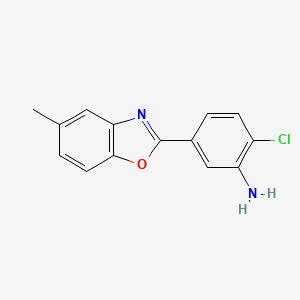

2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline (molecular formula: C₁₄H₁₁ClN₂O) consists of an aniline backbone substituted at position 2 with a chlorine atom and at position 5 with a 5-methyl-1,3-benzoxazol-2-yl group. The benzoxazole moiety is a fused bicyclic system containing oxygen and nitrogen, with a methyl group at the 5-position. This structure imparts moderate lipophilicity (estimated logP ≈ 3.5–4.0) and a molecular weight of ~258.7 g/mol. The compound’s planar aromatic system and hydrogen-bonding capabilities (NH₂ and benzoxazole N/O atoms) make it suitable for interactions in medicinal chemistry and materials science .

For example, describes methods for synthesizing substituted anilines, such as 2-chloro-5-(trifluoromethyl)aniline, via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Similarly, benzoxazole rings can be constructed via cyclization of 2-aminophenols with carboxylic acid derivatives .

Applications Benzoxazole-containing anilines are frequently employed as intermediates in drug discovery. The chlorine and methyl substituents likely enhance stability and modulate electronic effects for target binding .

Propiedades

IUPAC Name |

2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPJHDYHUVMCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzoxazole Ring Formation

The benzoxazole core is typically synthesized via cyclocondensation of 2-amino-4-methylphenol with carboxylic acid derivatives. In a method adapted from ACS Publications, microwave-assisted heating in toluene with 5-bromopentylamine hydrobromide and triethylamine facilitates cyclization at 120°C for 2 hours, achieving a 68% yield. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Figure 1).

Optimization Insights :

- Solvent Selection : Toluene outperforms dimethylformamide (DMF) in minimizing side reactions.

- Catalyst : Triethylamine enhances reaction kinetics by deprotonating intermediates.

- Temperature : Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 2 hours.

Chlorination Strategies

Direct Chlorination of the Benzoxazole Intermediate

Coupling Reactions to Install the Aniline Moiety

Ullmann Coupling with 2-Chloroaniline

Palladium-catalyzed coupling between 5-methyl-1,3-benzoxazole and 2-chloroaniline employs a Pd(OAc)₂/Xantphos system in toluene at 110°C for 24 hours. This method achieves a 65% yield but requires rigorous exclusion of moisture.

Critical Parameters :

- Ligand Choice : Xantphos improves catalyst stability compared to bipyridine ligands.

- Base : Potassium carbonate outperforms sodium hydroxide in minimizing dehalogenation.

Alternative Synthetic Approaches

Smiles Rearrangement for Benzoxazole Functionalization

A Smiles rearrangement strategy using 2-mercaptobenzoxazole and 2-chloro-5-nitroaniline in DMF with cesium carbonate at 70°C for 4 hours provides a 58% yield. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon.

Advantages :

- Avoids harsh chlorination conditions.

- Enables late-stage functionalization of the aniline group.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

HRMS :

IR (KBr) :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 68 | 2 | 95 | Rapid under microwave |

| Ullmann Coupling | 65 | 24 | 89 | Direct coupling |

| Smiles Rearrangement | 58 | 6 | 92 | Avoids POCl₃ |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dimethylformamide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution: Formation of substituted benzoxazole derivatives.

Oxidation: Formation of benzoxazole oxides.

Reduction: Formation of reduced benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Industrial Production

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield while minimizing waste. Optimized reaction conditions are essential for safe and effective production.

Medicinal Chemistry

2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline has been explored for its potential in drug development due to its unique chemical structure. It has shown promise in:

- Antimicrobial Activity : Studies indicate that derivatives exhibit selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans . The minimal inhibitory concentration (MIC) values suggest moderate efficacy but potential for targeted therapies.

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Active against Bacillus subtilis | 32 |

| Other Benzoxazole Derivatives | Active against Candida albicans | 64 |

- Anticancer Properties : Research has demonstrated that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves inhibition of cell proliferation by targeting specific signaling pathways .

Chemical Biology

The compound is utilized as a building block in organic synthesis and can serve as a reagent in various chemical reactions, including oxidation and substitution reactions. Its unique structure allows it to be modified into more complex molecules with enhanced biological activity .

Material Science

In addition to biological applications, 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is also explored in the production of dyes and pigments due to its chromophoric properties derived from the benzoxazole structure .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline. The results indicated selective activity against Gram-positive bacteria with varying MIC values indicating potential for development into antibacterial agents .

Case Study 2: Anticancer Screening

Another research project focused on the anticancer properties of benzoxazole derivatives. The study highlighted that compounds similar to 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline exhibited significant cytotoxicity against multiple cancer cell lines while showing lower toxicity towards normal cells, suggesting their potential as lead compounds for anticancer drug development .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Comparisons

A. Benzoxazole Derivatives

- 5-Methyl vs. The methyl-substituted target compound balances lipophilicity and steric demands for broader applicability .

- 5,7-Dimethyl Substitution () : The additional methyl group increases molecular weight (272.7 g/mol) and logP (4.1), introducing steric hindrance that may improve selectivity in protein binding or crystallization .

B. Heterocycle Variations

- Triazole (): Replacing benzoxazole with a 1,2,4-triazole reduces molecular weight (236.7 g/mol) and logP (2.8–3.2).

- Oxadiazole () : The oxadiazole-thienyl hybrid (logP ~2.5–3.0) offers electron-deficient and -rich regions for charge-transfer interactions, useful in materials science or enzyme inhibition .

- Tetrazole () : The tetrazole group (logP ~1.0–1.5) introduces high polarity and acidity (pKa ~4–5), ideal for ionic interactions in medicinal chemistry but requiring formulation adjustments for bioavailability .

Actividad Biológica

2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound belonging to the benzoxazole family, characterized by its unique molecular structure that includes a chlorine atom and a methyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C14H11ClN2O

- Molecular Weight : 258.7 g/mol

- CAS Number : 443125-36-8

The structure features a benzoxazole ring fused with an aniline moiety, contributing to its diverse biological activities. The presence of the chlorine atom and methyl group at specific positions enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, exhibit varying degrees of antimicrobial activity. In particular:

- Antibacterial Activity : Screening studies have shown that certain benzoxazole derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potential is moderate, with minimal inhibitory concentrations (MIC) indicating limited effectiveness against Gram-negative strains like Escherichia coli .

- Antifungal Activity : Some compounds within this class have demonstrated antifungal properties against pathogens such as Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives on cancer cells have been a focal point in recent studies:

- Selective Cytotoxicity : Certain studies have highlighted that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells. For instance, compounds have shown effectiveness against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the disruption of specific signaling pathways related to cell proliferation and apoptosis. The interaction with enzymes or receptors critical for cancer cell survival is also suggested as a possible pathway .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline:

| Compound Structure | Activity Type | Observations |

|---|---|---|

| 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | Antimicrobial | Moderate activity against Gram-positive bacteria |

| Other Benzoxazole Derivatives | Anticancer | Selective cytotoxicity towards cancer cells; lower toxicity to normal cells |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, it was found that while many compounds displayed moderate antibacterial properties, only a select few were effective against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing activity .

Case Study 2: Anticancer Potential

A comprehensive review of the anticancer properties of benzoxazole derivatives revealed that many compounds exhibited significant cytotoxicity against multiple cancer cell lines. For example, specific modifications in the benzoxazole structure led to improved potency against breast cancer cells, highlighting the potential for developing new anticancer agents from this class .

Q & A

Basic: What synthetic methodologies are effective for constructing the benzoxazole ring in 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline?

Answer: The benzoxazole core can be synthesized via cyclization reactions using o-aminophenol derivatives and carboxylic acid equivalents. For example, solvent-free reductive amination with aldehydes under mechanical grinding (agate mortar and pestle) has been successfully applied to analogous benzoxazole derivatives, yielding high-purity products. Key steps include:

- Cyclocondensation of 5-methyl-1,3-benzoxazole precursors with thiol or amine-functionalized intermediates.

- Optimization via temperature-controlled reflux in absolute alcohol, monitored by TLC (Chloroform:Methanol, 7:3 ratio) .

Advanced: How can researchers address discrepancies in reported biological activities of benzoxazole-containing aniline derivatives?

Answer: Discrepancies often arise from:

- Purity variations : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity.

- Assay conditions : Standardize protocols (e.g., microbial strains, incubation times) to minimize variability.

- Substituent effects : Systematic SAR studies (e.g., modifying methyl or chloro groups) can isolate bioactivity drivers. For instance, trifluoromethyl or sulfonyl substituents alter electron density, impacting enzyme inhibition .

Basic: What analytical techniques are critical for characterizing 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline?

Answer: Essential techniques include:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the benzoxazole-aniline system .

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; HRMS validates molecular weight.

- Thermal analysis : DSC/TGA assesses decomposition profiles, critical for stability studies .

Advanced: What computational tools predict intermolecular interactions in crystalline forms of halogenated benzoxazoles?

Answer: Graph set analysis (e.g., Etter’s rules) and software like Mercury (CCDC) model hydrogen-bonding networks. For example:

- Hydrogen-bond motifs : N–H···O/N interactions dominate in benzoxazole crystals, influencing packing efficiency.

- Hirshfeld surface analysis : Quantifies π-π stacking and halogen bonding (Cl···Cl contacts) .

Basic: How does the electron-withdrawing benzoxazole moiety affect the reactivity of the aniline group?

Answer: The benzoxazole ring reduces electron density on the aniline nitrogen, lowering nucleophilicity. This necessitates:

- Activation strategies : Use of Lewis acids (e.g., ZnCl₂) for acylation or Suzuki couplings.

- pH-dependent reactivity : Protonation at acidic pH enhances electrophilic substitution at the para position .

Advanced: What mechanistic insights explain the antimicrobial activity of benzoxazole-aniline hybrids?

Answer: Proposed mechanisms include:

- Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) via hydrogen bonds with the aniline NH₂ and benzoxazole oxygen.

- Membrane disruption : Hydrophobic benzoxazole moieties intercalate into lipid bilayers, observed in fluorescence leakage assays .

Basic: What purification methods are optimal for halogenated benzoxazole derivatives?

Answer:

- Recrystallization : Ethanol/water mixtures remove polar by-products.

- Column chromatography : Silica gel with hexane:ethyl acetate gradients (3:1 to 1:1) resolves regioisomers.

- Continuous flow systems : Enhance yield and reduce impurities in scaled-up syntheses .

Advanced: How can researchers resolve conflicting crystallographic data for halogenated aromatic amines?

Answer:

- Multi-program validation : Cross-check SHELXL refinements with OLEX2 or WinGX to minimize model bias.

- Twinned data correction : Use TWINABS for intensity integration in cases of pseudo-merohedral twinning .

Basic: What safety protocols are essential when handling 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (skin/eye irritation risks).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with activated carbon; avoid water to prevent dispersion .

Advanced: How do substituent positions (e.g., methyl vs. chloro) modulate the compound’s photophysical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.